molecular formula C10H9BrO2S2 B14035608 Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate

Cat. No.: B14035608
M. Wt: 305.2 g/mol
InChI Key: STARULUFHBXCOO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester functional group.

Preparation Methods

The synthesis of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate typically involves the bromination of 3-methylthiophene followed by esterification. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets and pathways involved, which could include interactions with enzymes or receptors .

Comparison with Similar Compounds

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    6-Bromo-3-methylthieno[3,2-B]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid functional group instead of an ethyl ester.

    3-Methylthiophene: Lacks the bromine atom and ester functional group, making it less reactive in certain synthetic applications.

    Ethyl 3-methylthiophene-2-carboxylate:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C10H9BrO2S2

Molecular Weight

305.2 g/mol

IUPAC Name

ethyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate

InChI

InChI=1S/C10H9BrO2S2/c1-3-13-10(12)8-5(2)7-9(15-8)6(11)4-14-7/h4H,3H2,1-2H3

InChI Key

STARULUFHBXCOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CS2)Br)C

Origin of Product

United States

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